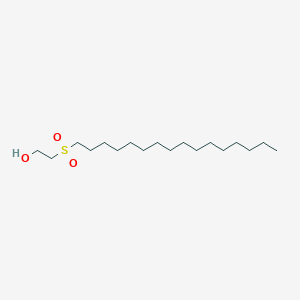
2-(Hexadecylsulfonyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexadecylsulfonyl)ethanol is an organic compound with the molecular formula C18H38O3S. It is characterized by a long hexadecyl chain attached to a sulfonyl group, which is further connected to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexadecylsulfonyl)ethanol typically involves the reaction of hexadecyl sulfonyl chloride with ethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the ethanol acts as a nucleophile, attacking the sulfonyl chloride to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 2-(Hexadecylsulfonyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Ethers or esters depending on the reactants used.
Scientific Research Applications
2-(Hexadecylsulfonyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: It can be used in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Industry: Used in the production of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Hexadecylsulfonyl)ethanol is largely dependent on its amphiphilic structure. The long hydrophobic hexadecyl chain interacts with lipid membranes, while the hydrophilic sulfonyl-ethanol group can interact with aqueous environments. This dual nature allows it to act as an effective surfactant, disrupting lipid bilayers and facilitating the formation of micelles .
Comparison with Similar Compounds
- 2-(Hexadecylsulfinyl)ethanol
- 2-(Hexadecylsulfonyl)benzoic acid
- 4-(Hexadecylsulfonyl)benzoic acid
Comparison: 2-(Hexadecylsulfonyl)ethanol is unique due to its specific combination of a long alkyl chain and a sulfonyl-ethanol group. This structure imparts distinct amphiphilic properties, making it particularly effective as a surfactant compared to other similar compounds .
Properties
CAS No. |
24475-69-2 |
|---|---|
Molecular Formula |
C18H38O3S |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
2-hexadecylsulfonylethanol |
InChI |
InChI=1S/C18H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22(20,21)18-16-19/h19H,2-18H2,1H3 |
InChI Key |
OAOWTDYTNKQXBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



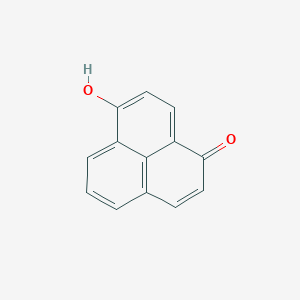

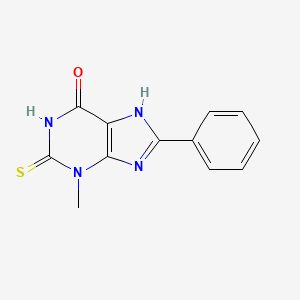
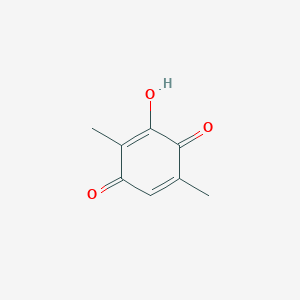
![4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11959085.png)
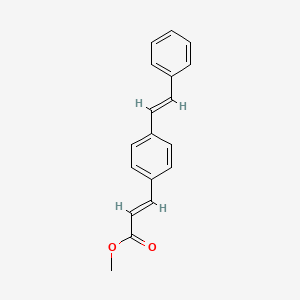

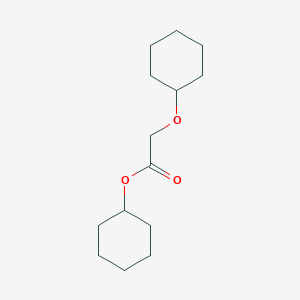

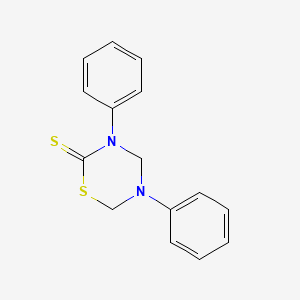
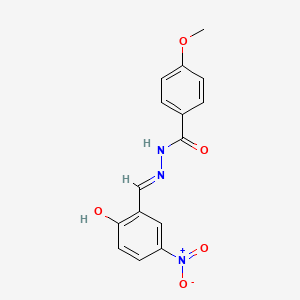
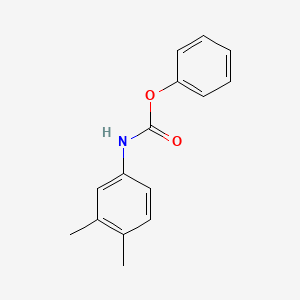
![4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11959124.png)
